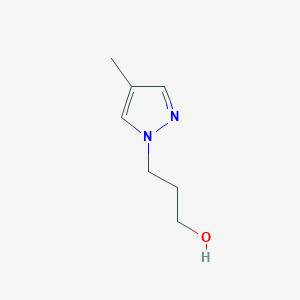

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol

Description

3-(4-Methyl-1H-pyrazol-1-yl)propan-1-ol (CAS 180741-37-1) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanol chain at the 1-position. Its molecular formula is C₆H₁₀N₂O (molecular weight: 126.16 g/mol) . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing nitrogen-rich scaffolds .

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNPRBHEZCFDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-methylpyrazole with an appropriate propanol derivative. One common method is the alkylation of 4-methylpyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Oxidation: 3-(4-methyl-1H-pyrazol-1-yl)propanal or 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid.

Reduction: 3-(4-methyl-1H-pyrazol-1-yl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol has been investigated for its potential as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing therapeutic agents.

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines. For instance, studies demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various tumor types through modulation of signaling pathways involved in cell growth .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several bacterial strains. Its mechanism likely involves interference with bacterial enzymes or receptors, leading to growth inhibition.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that pyrazole derivatives, including this compound, showed promising results against multidrug-resistant bacterial strains, suggesting potential as new antimicrobial agents .

Anti-inflammatory Applications

There is evidence suggesting that this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives, which have been documented to inhibit cyclooxygenase (COX) enzymes.

Case Study: COX Inhibition

Research indicated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes, presenting opportunities for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol with key analogs, focusing on structural features, physicochemical properties, and applications.

Substituent Variations on the Pyrazole Ring

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 1006348-49-7)

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : 200.66 g/mol

- Key Differences :

- Chloro and dimethyl substituents at the pyrazole 4-, 3-, and 5-positions increase steric bulk and lipophilicity compared to the parent compound.

- Enhanced electron-withdrawing effects from the chlorine atom may reduce nucleophilicity at the pyrazole nitrogen.

- Applications: Likely used in pesticidal agents due to halogenated pyrazole derivatives' known bioactivity .

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine (CAS 956786-61-1)

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.20 g/mol

- Key Differences :

- Replacement of the hydroxyl group with an amine alters hydrogen-bonding capacity and basicity (pKa ~9–10 for primary amines).

- The absence of a 4-methyl group on the pyrazole reduces steric hindrance.

- Applications: Potential use in ligand design for metal coordination chemistry .

Functional Group Modifications on the Propanol Chain

2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol (CAS 1156892-12-4)

- Molecular Formula : C₉H₁₇N₃O

- Molecular Weight : 183.25 g/mol

- Key Differences: Branched propanol chain with a secondary amine introduces steric hindrance and increases hydrophobicity. The 3-methylpyrazole substitution shifts electronic properties compared to the 4-methyl analog.

- Applications : Investigated for antimicrobial activity due to structural similarities to bioactive pyrazole derivatives .

3-(1H-Imidazol-5-yl)propan-1-ol

- Molecular Formula : C₆H₁₀N₂O

- Molecular Weight : 126.16 g/mol

- Key Differences: Replacement of pyrazole with imidazole introduces an additional nitrogen atom, altering aromaticity and acidity (imidazole pKa ~7).

- Applications : Used in synthesizing imidazole-based pharmaceuticals, such as antifungal agents .

Biological Activity

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 140.18 g/mol. The compound features a pyrazole ring substituted with a methyl group at the 4-position and a propanol moiety at the 3-position. This unique structure contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in inflammatory pathways and cancer progression. It can modulate enzymatic activity, which is crucial for therapeutic applications in diseases such as cancer and inflammation .

- Receptor Modulation : Interaction studies suggest that this compound can influence receptor signaling pathways, which may lead to altered cellular responses in pathological conditions.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of this compound. For instance, compounds derived from pyrazole structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are comparable to standard anti-inflammatory drugs like dexamethasone, indicating a promising therapeutic potential in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Compounds with similar pyrazole structures have exhibited cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanisms often involve the inhibition of specific kinases associated with tumor growth, suggesting that this compound could be developed into an effective anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-4-methylpyrazole | Lacks propanol chain | Anti-inflammatory, anticancer |

| 4-(2-aminoethyl)-2-methylpyrazole | Aminoethyl group attached | Enzyme inhibition |

| 3-(4-methoxyphenyl)-3-(1H-triazol-1-yl)propan-1-one | Contains triazole ring | Different biological activities |

This table highlights how structural variations influence the biological activity of pyrazole derivatives.

Study on Inflammatory Response

A study conducted by Selvam et al. synthesized several pyrazole derivatives, including those similar to this compound, which were tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated significant reductions in edema comparable to established anti-inflammatory agents .

Anticancer Activity Evaluation

In another investigation, compounds with pyrazole structures were evaluated for their cytotoxic effects on various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting strong anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.